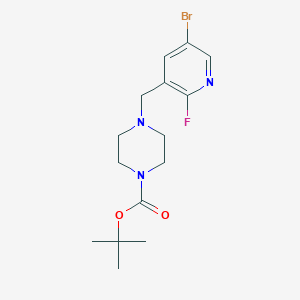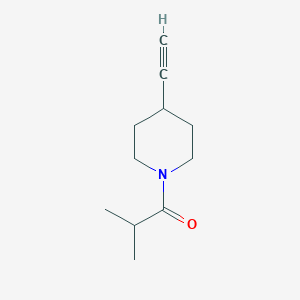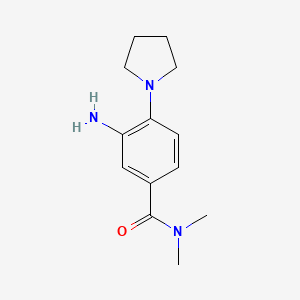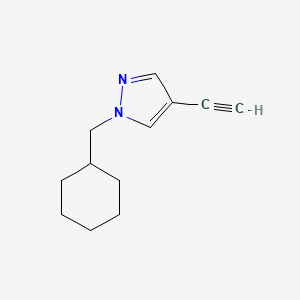
4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 6-(octylthio)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation often uses reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells.
Industry: Widely used in the stabilization of rubbers and plastics
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage. The molecular targets include various free radicals, and the pathways involved are related to the inhibition of oxidative chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Isopropylidenebis(2,6-di-tert-butylphenol)
Uniqueness
Compared to similar compounds, 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows for better interaction with free radicals, making it more efficient in preventing oxidative degradation .
Eigenschaften
CAS-Nummer |
992-55-2 |
|---|---|
Molekularformel |
C39H59N3O4S |
Molekulargewicht |
666.0 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol |
InChI |
InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3 |
InChI-Schlüssel |
JMCKNCBUBGMWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)













